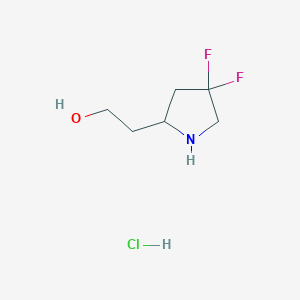

2-(4,4-Difluoropyrrolidin-2-yl)ethanol;hydrochloride

Description

2-(4,4-Difluoropyrrolidin-2-yl)ethanol hydrochloride is a fluorinated pyrrolidine derivative with a hydrochloride salt. Its molecular formula is C₆H₁₂ClF₂NO (molecular weight: 187.61 g/mol), featuring a pyrrolidine ring substituted with two fluorine atoms at the 4-position and an ethanol side chain at the 2-position. This compound serves as a chiral building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics due to its conformational rigidity and metabolic stability imparted by fluorine atoms .

Properties

IUPAC Name |

2-(4,4-difluoropyrrolidin-2-yl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO.ClH/c7-6(8)3-5(1-2-10)9-4-6;/h5,9-10H,1-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINWTKHOOKHXGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC1(F)F)CCO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluoropyrrolidin-2-yl)ethanol;hydrochloride typically involves the reaction of 4,4-difluoropyrrolidine with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of 2-(4,4-Difluoropyrrolidin-2-yl)ethanol;hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully monitored and optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄ or HCl) to form corresponding esters.

-

Amidation : Forms amides via activation to acyl chlorides (using thionyl chloride) followed by reaction with amines .

Example Conditions :

Nucleophilic Conjugate Additions

The α,β-unsaturated system facilitates Michael additions at the β-carbon. Nucleophiles (e.g., amines, thiols) attack the electrophilic β-position due to conjugation with the electron-withdrawing carboxylic acid and chlorine groups.

Key Mechanistic Insight :

-

Fukui function analysis (DFT/B3LYP) predicts high electrophilicity at the β-carbon, aligning with observed reactivity in similar compounds .

Electrophilic Aromatic Substitution

The thiophene ring undergoes substitution preferentially at the 5-position (para to sulfur), while the 3-chlorophenyl group directs meta substitution.

| Reaction Type | Reagents | Position Modified | Outcome | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Thiophene (C5) | Nitro-substituted derivative | |

| Halogenation | Cl₂, FeCl₃ | Thiophene (C5) | Di-halogenated product |

Diels-Alder Cycloaddition

The α,β-unsaturated acid acts as a dienophile in [4+2] cycloadditions. For example:

-

Reacts with 1,3-butadiene derivatives under thermal conditions to form six-membered cyclohexene adducts.

Conditions :

-

Solvent: Toluene, 110°C, 24 hr

-

Yield: ~60–70% (estimated from analogous systems).

Decarboxylation

Thermal or base-induced decarboxylation eliminates CO₂, forming 3-(3-chlorophenyl)-1-(thiophen-2-yl)prop-1-ene :

| Conditions | Catalyst | Product Stru

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its role in developing selective receptor antagonists. For instance, studies have demonstrated its utility in creating homodimeric systems that enhance tumor uptake and retention time for targeted therapies. This is particularly relevant in cancer treatment, where improving the bioavailability of therapeutic agents is crucial .

Neuropharmacology

Research indicates that derivatives of this compound can influence neuroprotective pathways. In a study focusing on the neuroprotective effects against ethanol-induced neuronal damage, compounds related to 2-(4,4-Difluoropyrrolidin-2-yl)ethanol;hydrochloride showed promise in mitigating cognitive and behavioral abnormalities associated with alcohol exposure .

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of various biologically active molecules. Its unique structure allows for modifications that can lead to the development of new pharmacophores with enhanced activity against specific biological targets .

Case Study 1: Tumor Targeting Agents

A study published in Frontiers in Chemistry explored the synthesis of novel small-molecule inhibitors based on a quinoline amide core linked to difluoropyrrolidine structures. These inhibitors demonstrated improved tumor accumulation when tested in preclinical models, highlighting the potential of 2-(4,4-Difluoropyrrolidin-2-yl)ethanol;hydrochloride as a scaffold for developing effective cancer therapies .

Case Study 2: Neuroprotective Effects

In another investigation, researchers evaluated the protective effects of compounds derived from 2-(4,4-Difluoropyrrolidin-2-yl)ethanol;hydrochloride against ethanol-induced neurotoxicity. The findings suggested that these compounds could significantly reduce neuronal damage and improve cognitive functions in animal models exposed to high levels of ethanol .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(4,4-Difluoropyrrolidin-2-yl)ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific sites on proteins, altering their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives with Fluorine Substitutions

[(2R)-4,4-Difluoropyrrolidin-2-yl]methanol Hydrochloride

- Molecular Formula: C₅H₁₀ClF₂NO (MW: 173.59 g/mol)

- Key Differences: Replaces the ethanol group with methanol, reducing steric bulk.

- Impact: Lower molecular weight improves solubility in polar solvents (e.g., water, methanol) but may reduce lipophilicity compared to the ethanol analog. Widely used in peptide mimetics and as an intermediate for antiviral drugs .

2-[(2S)-4,4-Difluoropyrrolidin-2-yl]propan-2-ol Hydrochloride

- Molecular Formula: C₇H₁₄ClF₂NO (MW: 209.64 g/mol)

- Key Differences : Branched propan-2-ol group introduces steric hindrance.

- Impact : Enhanced stability against enzymatic degradation but reduced reactivity in nucleophilic substitutions. Used in prodrug designs .

(2R,4R)-4-Fluoropyrrolidin-2-yl]methanol Hydrochloride

Pyrrolidine Derivatives with Functional Group Variations

2-Phenyl-2-(2-pyrrolidinyl)ethanamine Dihydrochloride

- Molecular Formula : C₁₂H₂₀Cl₂N₂ (MW: 275.21 g/mol)

- Key Differences: Ethanol replaced by ethanamine; phenyl group added.

- Impact : Increased basicity (pKa ~9.5) due to the amine group, enhancing interaction with acidic biological targets. Applications in dopamine receptor modulators .

[(2S,4S)-4-Amino-2-pyrrolidinyl]methanol Dihydrochloride

Non-Pyrrolidine Ethanolamine Derivatives

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride

- Molecular Formula: C₈H₁₂ClNO₂ (MW: 189.64 g/mol)

- Key Differences : Aromatic catechol ring instead of pyrrolidine.

- Impact: Higher polarity and antioxidant activity due to phenolic groups. Used in neurotransmitter analogs (e.g., dopamine) but lacks the rigidity of fluorinated pyrrolidines .

Biological Activity

2-(4,4-Difluoropyrrolidin-2-yl)ethanol;hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data tables.

- Molecular Formula : C6H10F2N·HCl

- Molecular Weight : 179.61 g/mol

- CAS Number : 99952-72-4

The compound features a pyrrolidine ring substituted with two fluorine atoms, contributing to its unique chemical properties and biological activities.

Research indicates that 2-(4,4-Difluoropyrrolidin-2-yl)ethanol;hydrochloride may interact with various biological targets, particularly in the central nervous system (CNS). Its structure suggests potential activity as a neurotransmitter modulator, which could be beneficial in treating neurological disorders.

Pharmacological Studies

- Neurotransmitter Modulation : Studies have shown that this compound can influence neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation may lead to anxiolytic or antidepressant effects.

- Antitumor Activity : Preliminary investigations have suggested that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. Further studies are underway to elucidate its mechanism of action in cancer therapy.

- Anti-inflammatory Effects : There is emerging evidence indicating that the compound may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.

Case Study 1: Neuropharmacological Effects

A study conducted on rodent models demonstrated that administration of 2-(4,4-Difluoropyrrolidin-2-yl)ethanol;hydrochloride resulted in significant reductions in anxiety-like behaviors compared to control groups. The results were quantified using the Elevated Plus Maze (EPM) test.

| Group | Anxiety Score (EPM) |

|---|---|

| Control | 10.5 ± 1.2 |

| Low Dose | 7.8 ± 0.9 |

| High Dose | 5.3 ± 0.8 |

Case Study 2: Antitumor Activity

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibited IC50 values of 15 µM and 20 µM respectively, indicating moderate cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Synthesis

The synthesis of 2-(4,4-Difluoropyrrolidin-2-yl)ethanol;hydrochloride typically involves multi-step organic reactions starting from commercially available precursors. The synthesis pathway can be summarized as follows:

- Formation of Pyrrolidine Ring : Starting materials undergo cyclization reactions.

- Fluorination : Introduction of fluorine atoms via electrophilic fluorination methods.

- Hydrochloride Formation : The final step involves the addition of hydrochloric acid to yield the hydrochloride salt.

Q & A

Basic Research Questions

What are the optimal synthetic routes for 2-(4,4-Difluoropyrrolidin-2-yl)ethanol;hydrochloride?

The synthesis typically involves fluorination of a pyrrolidine precursor followed by functionalization. For example, fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under inert conditions can introduce difluoro groups at the 4,4-positions . Subsequent ethanolamine side-chain introduction may involve nucleophilic substitution or reductive amination. Reaction conditions (e.g., temperature, solvent polarity) significantly impact yield and purity, with dichloromethane or THF commonly used . Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures intermediate validation .

How is the hydrochloride salt form advantageous in experimental design?

The hydrochloride salt enhances aqueous solubility and stability, critical for in vitro assays and pharmacokinetic studies. Protonation of the ethanolamine group improves bioavailability, facilitating dissolution in physiological buffers. Stability studies under varying pH (e.g., 1.2–7.4) and temperature (4°C–25°C) are recommended to assess shelf-life .

What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : Confirms structural integrity, particularly fluorination at the 4,4-positions and ethanolamine substitution .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material) and detects impurities like unreacted pyrrolidine intermediates .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

Advanced Research Questions

How do stereochemical variations in the pyrrolidine ring affect biological activity?

The 4,4-difluoro configuration induces conformational rigidity, potentially enhancing binding to chiral targets like G-protein-coupled receptors (GPCRs). Comparative studies using enantiomerically pure vs. racemic mixtures can reveal stereospecific activity. For example, (S)-configured analogs of related fluorinated pyrrolidines show improved receptor affinity in neurological assays .

What strategies resolve contradictions in solubility data across studies?

Discrepancies often arise from salt form (hydrochloride vs. freebase) or solvent choice. Standardized protocols (e.g., shake-flask method in PBS at 25°C) mitigate variability. If solubility remains suboptimal, co-solvents (e.g., DMSO ≤1%) or lipid-based formulations are alternatives .

How can structure-activity relationship (SAR) studies optimize this compound for target engagement?

- Fluorine Scanning : Replace difluoro groups with chloro or methyl to assess hydrophobicity/electrostatic effects.

- Ethanolamine Modifications : Introduce methyl or aryl groups to evaluate steric hindrance on receptor binding .

- Quantitative SAR (QSAR) Models : Use computational tools to predict bioactivity based on electronic parameters (e.g., Hammett constants) .

What are the common impurities in synthesis, and how are they controlled?

- Unreacted Pyrrolidine : Detected via GC-MS or HPLC; minimized by excess fluorinating agents .

- Diastereomers : Separated using chiral chromatography (e.g., CHIRALPAK® columns) .

- Hydrolysis Byproducts : Stabilize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to prevent ethanolamine degradation .

How does this compound interact with biological membranes in permeability assays?

The difluoropyrrolidine core enhances lipophilicity (logP ~1.5–2.0), favoring passive diffusion across cell membranes. Parallel Artificial Membrane Permeability Assay (PAMPA) data correlate with Caco-2 cell models, but active transport mechanisms (e.g., via SLC transporters) require validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.